2'-Iodacetophenon

Übersicht

Beschreibung

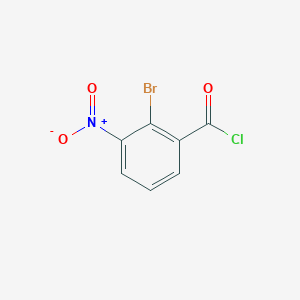

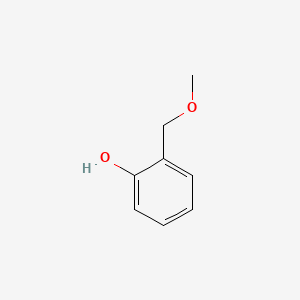

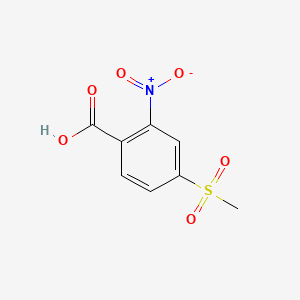

2′ -Iodoacetophenone is a halogenated aromatic ketone.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

2'-Iodacetophenon ist ein halogeniertes aromatisches Keton . Es wird als bedeutendes Zwischenprodukt in der organischen Synthese verwendet . Das Vorhandensein des Iodatoms macht es zu einem guten Kandidaten für verschiedene Kupplungsreaktionen, und die Carbonylgruppe kann zahlreiche Transformationen durchlaufen, was es zu einem vielseitigen Baustein in der organischen Synthese macht .

Synthese von Indenderivaten

Eine der spezifischen Anwendungen von this compound liegt in der Synthese von Indenderivaten . Indene sind wichtige Strukturen, die in vielen Naturprodukten und Pharmazeutika vorkommen, daher sind Methoden zu ihrer Synthese in der pharmazeutischen Chemie von großem Interesse .

Synthese von Di-(o-Acetylphenyl)acetylen

This compound kann auch bei der Synthese von Di-(o-Acetylphenyl)acetylen verwendet werden . Diese Verbindung ist ein nützliches Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen .

Synthese eines Indenol-Derivats

Eine weitere Anwendung von this compound liegt in der Synthese eines Indenol-Derivats . Indenole werden bei der Synthese verschiedener Pharmazeutika und Naturprodukte verwendet .

Lehre und Forschung

This compound wird auch in der Lehre und Forschung verwendet. Zum Beispiel ist die α-Bromierungsreaktion von Carbonylverbindungen ein wichtiges Thema im Bereich der organischen Chemie . Die Anwendung dieser Reaktion in organischen Chemie-Experimenten für Studenten ist aufgrund des Mangels an geeigneten Bromierungsreagenzien begrenzt . This compound kann jedoch in diesen Experimenten verwendet werden und bietet den Studenten eine praktische und praxisnahe Lernerfahrung .

Pharmazeutische Anwendungen

Die aus Bromoacetophenon gewonnenen α-bromierten Produkte sind wichtige Zwischenprodukte in der organischen Synthese und finden breite Anwendung in der Herstellung von Pharmazeutika . Da this compound zur Synthese dieser Bromoacetophenone verwendet werden kann, trägt es indirekt zur Pharmaindustrie bei .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

2’-Iodoacetophenone is a halogenated aromatic ketone

Mode of Action

For instance, it can undergo carbocyclization with various disubstituted alkynes in the presence of a cobalt catalyst and zinc powder . This reaction could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

It’s known that this compound can be used in the synthesis of indene derivatives . Indene derivatives are involved in various biochemical pathways and have diverse biological activities.

Pharmacokinetics

The physicochemical properties of this compound, such as its molecular weight (24605 g/mol) and density (172 g/mL at 25 °C) , can influence its pharmacokinetic properties.

Action Environment

The action, efficacy, and stability of 2’-Iodoacetophenone can be influenced by various environmental factors. For instance, it’s known to be sensitive to light , which can affect its stability and activity. Furthermore, factors such as pH, temperature, and the presence of other molecules can potentially influence its action.

Biochemische Analyse

Biochemical Properties

2’-Iodoacetophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to react with boronic acids to form aryl boronic acid derivatives, which are important in the synthesis of bioactive molecules . Additionally, 2’-Iodoacetophenone can undergo reactions with dipole-containing additives to form dichlorodiphenyldichloroethane, a compound used as a fungicide, insecticide, and herbicide . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

2’-Iodoacetophenone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. While specific studies on its cellular effects are limited, its role in the synthesis of bioactive molecules suggests potential impacts on cell function. For instance, the formation of aryl boronic acid derivatives can affect cellular signaling pathways and gene expression by interacting with specific proteins and enzymes .

Molecular Mechanism

The molecular mechanism of 2’-Iodoacetophenone involves its ability to undergo α-functionalization reactions, such as Kornblum oxidation and C–H functionalization . These reactions are crucial for the synthesis of various natural products and pharmaceuticals. In Kornblum oxidation, the reaction uses iodine and dimethylsulfoxide to form arylglyoxal as the key intermediate . This intermediate can then participate in further biochemical reactions, demonstrating the compound’s role in complex molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Iodoacetophenone can change over time due to its stability and degradation. The compound is sensitive to light, which can affect its stability and lead to degradation . Long-term studies on its effects on cellular function are limited, but its role in the synthesis of bioactive molecules suggests potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of 2’-Iodoacetophenone in animal models can vary with different dosagesIt is important to consider the threshold effects and potential toxicity when using this compound in animal studies .

Metabolic Pathways

2’-Iodoacetophenone is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation, reduction, and hydrolysis, often catalyzed by cytochrome P450 enzymes . Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid, to increase the compound’s hydrophilicity and facilitate its excretion . These metabolic pathways highlight the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 2’-Iodoacetophenone within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s light sensitivity and chemical properties suggest that it may be transported and distributed in a manner that protects it from degradation . Understanding these interactions is crucial for determining the compound’s localization and accumulation within biological systems.

Subcellular Localization

The subcellular localization of 2’-Iodoacetophenone is influenced by its chemical properties and interactions with cellular components. While specific studies on its localization are limited, the compound’s role in biochemical reactions suggests that it may be directed to specific compartments or organelles within the cell . Post-translational modifications and targeting signals may play a role in its localization and activity.

Eigenschaften

IUPAC Name |

1-(2-iodophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXCBCXNCQGZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286592 | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-70-3 | |

| Record name | o-Iodoacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Iodoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Iodoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2'-iodoacetophenone a valuable building block in organic synthesis?

A1: 2'-Iodoacetophenone serves as a versatile starting material for synthesizing various complex molecules due to the presence of both the iodine atom and the ketone group. [, , , , ] The iodine atom, strategically positioned ortho to the ketone, participates readily in palladium-catalyzed reactions. These reactions, including carbonylation [, , ], Sonogashira coupling [], and cross-coupling reactions [], enable the construction of diverse molecular scaffolds.

Q2: How can 2'-iodoacetophenone be used to synthesize optically active compounds?

A2: Research demonstrates that 2'-iodoacetophenone can be utilized to create chiral molecules, which are essential in pharmaceutical development. [] For instance, baker's yeast facilitated the enantioselective reduction of 2'-iodoacetophenone, yielding (S)-3-methylphthalide after a palladium-catalyzed carbonylation. [] This highlights the potential of employing 2'-iodoacetophenone in enantioselective synthesis strategies.

Q3: Are there alternative synthetic routes to access specific enantiomers of target molecules derived from 2'-iodoacetophenone?

A3: Yes, researchers successfully synthesized both (R)- and (S)-enantiomers of 3-alkylated phthalides using enzymatic strategies. [] They achieved this by employing pig liver esterase, horse liver esterase, or lipase from Candida rugosa to selectively hydrolyze α-alkylated 2-halobenzyl acylates. This approach provides a route to obtain specific enantiomers by choosing the appropriate enzyme. []

Q4: Can 2'-iodoacetophenone be used to generate heterocyclic compounds?

A4: Yes, 2'-iodoacetophenone serves as a valuable precursor for synthesizing dibenzothiazepines. [] A "one-pot" copper chloride-catalyzed C-S bond coupling reaction involving 2'-iodoacetophenone and 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, mediated by N,N′-dimethylethane-1,2-diamine (DMEDA), efficiently yields dibenzo[b,f][1,4]thiazepines. [] This method highlights the utility of 2'-iodoacetophenone in accessing important heterocyclic structures.

Q5: Beyond its applications in organic synthesis, are there other research areas where 2'-iodoacetophenone plays a significant role?

A5: While the provided research primarily emphasizes its synthetic applications, the unique structural features of 2'-iodoacetophenone suggest potential in other research areas. For example, its ability to form benzofulvenes through Sonogashira and Barluenga couplings followed by cycloisomerization [] indicates possibilities in material science, particularly for developing novel organic materials with tailored properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)

![Thieno[2,3-c]furan-4,6-dione](/img/structure/B1295826.png)